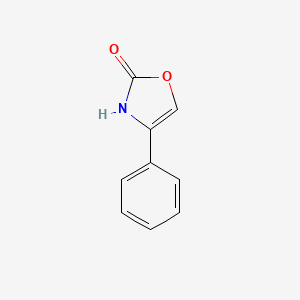

4-Phenyl-4-oxazolin-2-one

Description

Contextual Significance of Oxazolinone Scaffolds in Organic and Medicinal Chemistry

Oxazolinone scaffolds are five-membered heterocyclic rings containing nitrogen and oxygen, with a carbonyl group at one of the ring positions. biointerfaceresearch.com They exist in several isomeric forms, with the specific arrangement of atoms and double bonds dictating their chemical character. biointerfaceresearch.com These structures are considered privileged scaffolds in medicinal chemistry due to their ability to mimic peptide bonds and engage in specific interactions with biological targets. nih.govclockss.org Their structural features, such as metabolic stability and the capacity to form hydrogen bonds, make them desirable components in drug design. nih.govrfppl.co.in

The significance of the broader class of related oxazolidinones (the saturated version of oxazolinones) is well-established by the clinical success of drugs like Linezolid, an antibiotic that targets bacterial protein synthesis. nih.govclockss.org This success has spurred extensive research into oxazolinone and oxazolidinone derivatives for a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. biointerfaceresearch.comclockss.orgontosight.ai

In organic synthesis, oxazolinones are valued as versatile building blocks and synthetic intermediates. rfppl.co.inresearchgate.net The reactivity of the ring, particularly at the C-4 position and the exocyclic double bond often present in related structures, allows for a variety of chemical transformations. biointerfaceresearch.com They serve as precursors for synthesizing other complex molecules, including modified α-amino acids, peptides, and other heterocyclic systems through reactions like cycloadditions and ring-opening with nucleophiles. biointerfaceresearch.comresearchgate.net The ability to introduce various substituents onto the oxazolinone core allows chemists to fine-tune the steric and electronic properties of the molecule, making it a powerful tool for developing new compounds and materials. ontosight.aiacademicjournals.org

Research Trajectory and Evolution of Studies on 4-Phenyl-4-oxazolin-2-one

The scientific investigation into this compound and its derivatives can be traced back several decades, with early research focusing on fundamental synthesis and initial biological screening. A foundational paper by Bottari and colleagues in 1972 described the synthesis and initial biological evaluation of a series of 4-aryl-substituted 4-oxazolin-2-ones, including the phenyl-substituted compound. nih.govacs.org This early work explored their effects on the central nervous system and their potential as muscle relaxants, establishing a baseline for the pharmacological interest in this class of compounds. nih.gov

Following these initial discoveries, research evolved to explore more efficient and varied synthetic methodologies. While early methods involved cyclization reactions, subsequent studies have reported new approaches, including one-pot microwave-promoted condensation of α-ketols and isocyanates, highlighting a move towards more efficient and environmentally benign synthetic strategies. researchgate.net Other synthetic routes have been developed from starting materials like phenylglycine. ontosight.ai

The research focus has also broadened from simple biological screening to a more detailed investigation of the compound's chemical reactivity and its utility as a synthetic intermediate. Studies have shown that the 4-oxazolin-2-one ring can act as an efficient nucleophile and participate in various reactions to construct more complex polycyclic structures. researchgate.net For instance, research into related 4-alkylidene-2-phenyl-2-oxazolin-5-ones demonstrated their reactivity in photochemical processes and oxygenation reactions, leading to novel imide synthesis. cdnsciencepub.com The photolysis of substituted 4-oxazolin-2-ones has been studied to understand their fragmentation patterns, revealing complex reaction mechanisms. academicjournals.org This evolution in research demonstrates a shift from simply making and testing the compound to understanding its fundamental chemical behavior and harnessing its reactivity for broader applications in organic synthesis.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJBHVJHXKVCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955922 | |

| Record name | 4-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34375-80-9 | |

| Record name | 4-Oxazolin-2-one, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyl 4 Oxazolin 2 One and Its Derivatives

Classical Approaches to 4-Oxazolin-2-one Ring Formation

Traditional methods for constructing the 4-oxazolin-2-one ring have been foundational in heterocyclic chemistry. These approaches often involve cyclization and condensation reactions that have been refined over time.

Cyclization Reactions

Cyclization reactions are a primary route to 4-oxazolin-2-ones, utilizing precursors like phenylglycine and α-hydroxy ketones.

Phenylglycine with Urea (B33335) or Phenylglycine Esters: The reaction of phenylglycine with urea or the cyclization of phenylglycine esters are established methods for synthesizing 4-phenyl-2-oxazolinone. ontosight.ai For instance, N-substituted phenylglycine esters or acids can undergo cyclization under dehydrating conditions to form the oxazolin-4-one core. This typically involves dehydrating agents like phosphorus oxychloride or thionyl chloride in aprotic solvents. Another approach involves the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, such as 2-phenylglycine, which can be catalyzed by silica-supported perchloric acid to yield cyclic urethanes. frontiersin.org

α-Hydroxy Ketones: α-Hydroxy ketones serve as versatile starting materials for the synthesis of oxazolinone derivatives. bohrium.com One method involves a [3+2] cycloaddition reaction between trifluoromethyl N-acylhydrazones and α-hydroxy ketones, which, under acidic conditions, leads to multi-substituted trifluoromethyloxazolines through an unexpected N-N bond cleavage and amide fragment rearrangement. bohrium.com The reaction of α-hydroxy ketones with isocyanates, catalyzed by tin alkoxides, provides 4-hydroxy-2-oxazolidinone derivatives under mild and atom-economical conditions. researchgate.netresearchgate.net

Condensation Reactions Involving α-Ketols and Isocyanates/Isothiocyanates

The condensation of α-ketols with isocyanates or isothiocyanates offers a direct route to the 4-oxazolin-2-one scaffold.

α-Ketols and Isocyanates: The reaction of α-ketols (acyloins) with isocyanates can yield 2-oxazolidones. scribd.com A one-pot condensation of α-ketols and isocyanates, which can be promoted by microwave irradiation, has been developed for the synthesis of 4-oxazolin-2-ones. researchgate.net In some cases, the reaction between α-ketols and isocyanates in a polar solvent like DMF can lead to stereoisomeric alcohols, which can then be converted to the more thermodynamically stable 4-oxazolin-2-ones. researchgate.net

α-Ketols and Isothiocyanates: Similar to isocyanates, isothiocyanates can react with α-ketols. A regioselective tandem condensation reaction between α-ketols and isothiocyanates has been described for the synthesis of 4-methylene-1,3-oxazolidin-2-thiones. researchgate.net

Erlenmeyer–Plochl Reaction and Related Condensations

The Erlenmeyer–Plochl reaction is a classic method for synthesizing azlactones (oxazolones), which are key precursors to amino acids and other important compounds. iarjset.comwikipedia.org

Classical Erlenmeyer–Plochl Reaction: This reaction involves the condensation of an aromatic aldehyde with hippuric acid in the presence of acetic anhydride (B1165640) and a base, typically fused sodium acetate (B1210297). iarjset.comiarjset.com The product is a 4-alkylidene-2-oxazolin-5-one. While this method is widely used, it may not directly yield 4-anilinomethylene-2-phenyl-2-oxazolin-5-one. iarjset.com

Modifications and Related Condensations: Various modifications to the classical Erlenmeyer–Plochl reaction have been developed to improve yields and expand its scope. These include the use of different cyclizing agents like p-toluenesulphonyl chloride, which has been shown to give higher yields in some cases. iarjset.com Other variations utilize alternative starting materials or catalysts. For instance, 2-phenyl-2-oxazolin-5-one can be generated by cyclizing hippuric acid with reagents like ethyl chloroformate or benzene (B151609) sulphonyl chloride, followed by condensation with N,N'-diphenylformamidine. iarjset.com

Modern Synthetic Strategies and Enhancements

Contemporary synthetic chemistry has introduced more efficient and environmentally benign methods for preparing 4-oxazolin-2-ones, including the use of microwave assistance and metal catalysis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields. mdpi.com

Microwave-assisted protocols have been successfully applied to the synthesis of chiral oxazolines from aryl nitriles or cyano-containing compounds and chiral β-amino alcohols. rsc.org This method is noted for being rapid, convenient, and environmentally friendly. rsc.org

The direct condensation of carboxylic acids with 2-amino-2-methyl-1-propanol (B13486) under open-vessel microwave conditions at high temperatures can produce 2-oxazolines in moderate to excellent yields. nih.gov

A highly efficient two-component [3+2] cycloaddition of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation can lead to the diastereoselective synthesis of 4,5-disubstituted oxazolines. nih.gov

Furthermore, a one-pot microwave-promoted condensation of α-ketols and isocyanates provides a new route to 4-oxazolin-2-ones. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Oxazolidin-2-ones

| Starting Amino Alcohol | Product | Conventional Method Yield (%) | Microwave Method Yield (%) | Reaction Time (Conventional) | Reaction Time (Microwave) |

|---|---|---|---|---|---|

| (S)-Phenylalaninol | (S)-4-Benzyl-2-oxazolidinone | 85 | 92 | 3 h | 10 min |

| (S)-Phenylglycinol | (S)-4-Phenyl-2-oxazolidinone | 82 | 90 | 3 h | 10 min |

| (S)-Valinol | (S)-4-Isopropyl-2-oxazolidinone | 88 | 95 | 3 h | 15 min |

| (1S, 2R)-Norephedrine | (4S, 5R)-4-Methyl-5-phenyl-2-oxazolidinone | 78 | 85 | 4 h | 15 min |

Data sourced from a study on microwave-assisted synthesis. mdpi.com

Metal-Catalyzed Synthesis and Functionalization

Metal catalysts, particularly those based on palladium and zinc, have enabled novel and efficient pathways for the synthesis and subsequent functionalization of oxazolinones.

Palladium-Catalyzed Reactions: Palladium catalysts have been employed in the diastereoselective synthesis of 2-arylbutanoic acid derivatives. wiley.com Additionally, the Pd(II)-catalyzed homocoupling of 4-oxazolin-2-ones has been used to create novel heterocyclic dienes. researchgate.net

Zinc-Catalyzed Reactions: Zinc catalysts have also found application in oxazolinone synthesis. For example, Zn(OCOCH₃)₂·2H₂O has been used to catalyze the Erlenmeyer-Plöchl reaction under ultrasonic conditions, providing 2-phenyl-4-arylmethylidene-5-oxazolinones in high yields. lidsen.com Chiral dinuclear zinc catalysts have been reported for the enantioselective [5+1] annulation of α-hydroxyl aryl ketones. researchgate.net Furthermore, the combination of an iridium catalyst with Zn(OTf)₂ as a Lewis acid has been used for the enantioconvergent synthesis of tetrahydroquinoxalines from epoxides, a reaction that proceeds through an amino alcohol intermediate. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral 4-Phenyl-4-oxazolin-2-one Systems

The creation of chiral this compound systems with specific stereochemistry is of significant interest due to their potential as building blocks in the synthesis of more complex, biologically active molecules. ontosight.ai To achieve this, chemists have developed stereoselective and asymmetric synthetic routes that control the three-dimensional arrangement of atoms at the stereogenic centers of the oxazolinone ring. These approaches primarily rely on the use of chiral auxiliaries and enantioselective catalysts. wikipedia.orgrsc.org

Chiral Auxiliary Approaches (e.g., 1-Phenylethyl Amino Group)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been effectively applied to the synthesis of chiral 4-oxazolin-2-one systems.

A notable example is the use of the 1-phenylethyl amino group as a chiral auxiliary. Enantiopure 3-((R)- or (S)-1-phenylethyl)-4-oxazoline-2-ones have been utilized as chiral building blocks for creating heterocycles with quaternary stereocenters. nih.gov The N-(R)- or N-(S)-1-phenylethyl group has proven to be an efficient chiral auxiliary, inducing asymmetry at the 4- and 5-positions of the 4-oxazolin-2-one ring. nih.govwiley.comresearchgate.net This control is exerted during nucleophilic conjugate additions to Michael acceptors and reactions with alkyl halides, which can be promoted by thermal energy or microwave irradiation. nih.gov The resulting products can then be transformed into various fused carbo- and heterocyclic structures. nih.govresearchgate.net The 1-phenylethyl amino group has been shown to be particularly effective in directing the stereochemical outcome of reactions like the hetero-Diels-Alder cycloaddition. researchgate.net

Other well-known chiral auxiliaries used in asymmetric synthesis, although not always for this specific ring system, include oxazolidinones popularized by Evans and camphorsultam, which provide steric hindrance to direct the approach of reagents. wikipedia.org

Enantioselective Catalysis

Enantioselective catalysis involves the use of a chiral catalyst to selectively produce one enantiomer of a product from a prochiral substrate. This approach is highly efficient as only a small amount of the chiral catalyst is needed.

Several catalytic methods have been developed for the asymmetric synthesis of oxazoline (B21484) derivatives. For instance, a highly enantioselective palladium-catalyzed coupling and cyclization of N-(buta-2,3-dienyl) amides with aryl iodides has been developed to construct chiral oxazoline derivatives. rsc.org While not producing an oxazolin-2-one directly, this method demonstrates a powerful catalytic strategy for forming the chiral oxazoline ring with high enantioselectivity. rsc.org

Another powerful technique is phase-transfer catalysis. The highly enantioselective alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester has been achieved using this method, enabling the asymmetric synthesis of α-alkyl serines. nih.gov This demonstrates how a pre-existing oxazoline ring can be functionalized enantioselectively at the 4-position using a chiral catalyst. nih.gov The use of C2-symmetric ligands, such as those derived from (S,S)-2,2-bis(4-phenyl-2-oxazolin-2-yl)propane, is also a cornerstone of enantioselective catalysis, where they coordinate with metal centers to create a chiral environment for the reaction. lookchem.com

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis has emerged as an energy-efficient and green chemical method. The application of ultrasound can enhance reaction rates, improve yields, and shorten reaction times through the phenomenon of acoustic cavitation.

This technique has been successfully applied to the synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones. lidsen.com In a representative procedure, a mixture of an aryl aldehyde, hippuric acid, and a catalytic amount of zinc acetate dihydrate (Zn(OCOCH₃)₂·2H₂O) in anhydrous acetic anhydride is subjected to ultrasonication at 35 kHz. lidsen.com This method is noted for its high yields, short reaction durations (typically 4 to 8 minutes), and simple workup procedures, making it an advantageous and economically feasible approach. lidsen.com The high quality of the crude product often eliminates the need for further purification. lidsen.com

The utility of ultrasound has also been demonstrated in the synthesis of related aza-heterocycles like isoxazolines, often in aqueous media, highlighting the broad applicability of this eco-friendly energy source in heterocyclic chemistry. mdpi.comnih.govresearchgate.net

| Aldehyde (Ar-CHO) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 5 | 94 | lidsen.com |

| 4-Chlorobenzaldehyde | 4 | 96 | lidsen.com |

| 4-Methylbenzaldehyde | 6 | 92 | lidsen.com |

| 4-Methoxybenzaldehyde | 6 | 95 | lidsen.com |

| Furfural | 8 | 90 | lidsen.com |

Synthesis of Specifically Substituted this compound Derivatives (e.g., 4-aryl-substituted, 4,5-diphenyl-substituted)

The synthesis of specifically substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications. Research has focused on developing routes to introduce aryl groups and other substituents at specific positions on the oxazolinone core.

Protocols have been established for the synthesis of various 4-aryl-substituted 4-oxazolin-2-ones. nih.govacs.org One specific example is the preparation of a series of 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, which were investigated for their herbicidal activity. acs.org The key step in this synthesis involves the dichlorination of the 4-position followed by dehydrochlorination. acs.org Palladium-catalyzed reactions, such as the Heck arylation, have also been employed to introduce aryl groups, leading to a series of 5-aryl-4-oxazolin-2-ones in nearly quantitative yields. researchgate.net

The synthesis of 4,5-diphenyl-substituted derivatives has also been reported. A series of 3-unsubstituted and 3-substituted-4,5-diphenyl-2-oxo-3H-1,3-oxazole derivatives were prepared and evaluated as potential selective COX-2 inhibitors. nih.gov These syntheses demonstrate the versatility of chemical methods to access oxazolinone cores with diverse substitution patterns. nih.gov

| Substitution Pattern | Synthetic Method Highlight | Reference |

|---|---|---|

| 4-Aryl-substituted | General synthesis and biological activity studies. | nih.govacs.org |

| 5-tert-Butyl-4-chloro-3-aryl-substituted | Dichlorination and dehydrochlorination of the oxazolinone ring. | acs.org |

| 5-Aryl-substituted | Palladium-catalyzed direct Heck arylation of 4-oxazolin-2-ones. | researchgate.net |

| 4,5-Diphenyl-substituted | Preparation of various 3-substituted and unsubstituted derivatives. | nih.gov |

Reactivity and Transformational Chemistry of the 4 Phenyl 4 Oxazolin 2 One Core

Ring-Opening Reactions and Subsequent Transformations

The oxazolinone ring is susceptible to cleavage under various conditions, providing a pathway to a diverse range of acyclic and heterocyclic structures.

Nucleophilic Attack on the Oxazolinone Ring

The carbonyl group and the imine-like functionality within the oxazolinone ring are primary sites for nucleophilic attack, leading to ring-opening. The fully conjugated system of 4-phenyl-4-oxazolin-2-one generally shows less susceptibility to hydrolysis compared to its dihydrooxazole counterparts. However, under specific conditions, various nucleophiles can induce ring cleavage.

Studies have shown that the reaction of 4-substituted aminomethylene-2-phenyl-2-oxazolin-5-ones with primary alkyl amines in acetonitrile (B52724) results in nucleophilic substitution at the exocyclic olefinic carbon, yielding 4-alkylaminomethylene-2-oxazolin-5-ones. niscpr.res.in In contrast, reaction with aniline (B41778) in the presence of a catalytic amount of acetic acid leads to 1,5-bond cleavage, affording 3-anilino-2-benzoylaminoacrylanilide. niscpr.res.in The regioselectivity of these reactions can often be explained by the Hard-Soft Acid-Base (HSAB) principle. niscpr.res.in

Furthermore, the ring-opening of 2-phenyl-1'H,5H-spiro[oxazole-4,2'-quinoxalin]-3'(4'H)-ones can produce various quinoxaline (B1680401) derivatives. researchgate.net The oxazoline (B21484) ring itself can be opened by acidic sulfonimide nucleophiles, such as dibenzenesulfonimide (B1583796) and dimethanesulfonimide, in refluxing 1,4-dioxane (B91453) to yield sulfonimidation products. umich.edu This nucleophilic ring-opening works well for electron-rich 2-oxazoline substrates. umich.edu

The following table summarizes the outcomes of nucleophilic attacks on different oxazolinone derivatives:

| Oxazolinone Derivative | Nucleophile | Conditions | Product(s) |

| 4-Anilinomethylene-2-phenyl-2-oxazolin-5-one | Primary alkyl amines | Acetonitrile | 4-Alkylaminomethylene-2-oxazolin-5-ones |

| 4-Anilinomethylene-2-phenyl-2-oxazolin-5-one | Aniline | Acetonitrile, acetic acid (cat.) | 3-Anilino-2-benzoylaminoacrylanilide |

| 2-Phenyl-2-oxazoline | Dibenzenesulfonimide | 1,4-Dioxane, reflux | Sulfonimidation product |

Photooxidative Fragmentation of Oxazoline-2-one Ring Systems

The oxazoline-2-one ring system can undergo fragmentation upon exposure to ultraviolet light in the presence of a sensitizer (B1316253) and oxygen. The photolysis of 4,5-diphenyl-3-(4-methylphenyl)-4-oxazolin-2-one in aprotic solvents like benzene (B151609) or cyclohexane (B81311) with singlet oxygen yields products such as benzil, N-4-methylphenyl benzamide, and N,N-dibenzoyl-4-methyl aniline. academicjournals.org When the reaction is performed in protic solvents, benzoic acid is also formed. academicjournals.org

The proposed mechanism for this photooxidative fragmentation involves the initial [2+2] cycloaddition of singlet oxygen to the double bond of the oxazolinone ring, forming a transient dioxetane intermediate. academicjournals.orgresearchgate.net This intermediate then fragments, leading to the observed products. academicjournals.org This process provides an interesting route for the degradation and transformation of oxazoline-2-one containing compounds. academicjournals.orgresearchgate.net

Functionalization and Derivatization Strategies

The this compound core offers multiple sites for functionalization, allowing for the introduction of various substituents on both the phenyl ring and the oxazolinone moiety.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Oxazolinone Moieties

The phenyl group of this compound can undergo typical electrophilic aromatic substitution reactions, allowing for the introduction of functional groups such as nitro, halogen, and acyl groups. The directing effects of the oxazolinone ring can influence the regioselectivity of these substitutions.

The oxazolinone ring itself can also be a target for substitution reactions. For instance, enantiopure 3-((R)- and 3-((S)-1-phenylethyl)-4-oxazoline-2-ones have been utilized as chiral building blocks. nih.govwiley.com The N-(R)- or N-(S)-1-phenylethyl group acts as an efficient chiral auxiliary, directing the asymmetric induction at the C4 and C5 positions of the ring through nucleophilic conjugate addition to Michael acceptors and alkyl halides. nih.govwiley.com These reactions can be promoted thermally or by microwave irradiation. nih.govwiley.com

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of the this compound core can lead to a variety of transformed products. libretexts.org Oxidation reactions can target the phenyl ring, the double bond of the oxazolinone ring, or other susceptible functional groups. For example, oxidative methods are employed in the formation of 2-oxazolines from aldehydes and amino alcohols, often utilizing reagents like N-bromosuccinimide (NBS). orgsyn.org

Reduction reactions can selectively target the carbonyl group or the C=N double bond within the oxazolinone ring, leading to the formation of oxazolidinones or other reduced heterocyclic systems. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Cycloaddition Reactions Involving 4-Oxazolin-2-ones (e.g., Hetero-Diels-Alder)

4-Oxazolin-2-ones can participate in cycloaddition reactions, most notably the hetero-Diels-Alder reaction, where they can act as heterodienes. nih.govwiley.comresearchgate.net This type of reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. organic-chemistry.org In these reactions, the 4-oxazolin-2-one provides a 4-atom component that reacts with a 2-atom dienophile. organic-chemistry.org

DFT quantum calculations have shown that the formation of bicyclic pyranyl compounds from the reaction of 4-oxazolin-2-ones proceeds through a diastereoselective concerted hetero-Diels-Alder cycloaddition. nih.govwiley.comresearchgate.net The 1-phenylethyl amino group, when incorporated as a chiral auxiliary into N-substituted 4-oxazolin-2-ones, has proven effective in controlling the diastereoselectivity of these cycloadditions. researchgate.netresearchgate.net These reactions are valuable for creating multiple contiguous stereogenic centers in a single step. researchgate.net

The following table provides examples of dienophiles used in hetero-Diels-Alder reactions with 4-oxazolin-2-ones:

| Dienophile | Reaction Type | Product Type |

| Electron-rich olefins | Inverse electron demand | Dihydropyrans |

| Michael acceptors | Conjugate addition/cyclization | Fused six-membered carbo- and heterocycles |

Reactions with Organic Nitrites

The reactivity of the this compound core towards organic nitrites is not extensively documented in publicly available scientific literature. Research in this specific area is sparse, and detailed studies focusing solely on the nitrosation of this compound are not readily found. However, insights into the potential chemical behavior can be drawn from studies on closely related, substituted oxazolinone structures.

Research conducted on 3,4-diphenyl-4-oxazolin-2-one provides the most relevant data for inferring the reactivity of the this compound core. In these studies, the reaction of 3,4-diphenyl-4-oxazolin-2-one with organic nitrites, such as isoamyl nitrite (B80452), was investigated. The reaction did not lead to a simple substitution or addition product but resulted in a complex rearrangement of the heterocyclic ring.

The primary products identified from the reaction of 3,4-diphenyl-4-oxazolin-2-one with isoamyl nitrite in aprotic solvents like benzene or dichloromethane (B109758) were derivatives of 1,3-diphenyl-5-hydroxy-4-imidazolin-2-one. This transformation suggests a ring-opening and recyclization mechanism initiated by the organic nitrite.

The proposed mechanism involves the initial abstraction of the hydrogen atom at the C-5 position of the oxazolinone ring by the radical species generated from the organic nitrite. This is followed by a series of rearrangements. The reaction is sensitive to the conditions, and the yields of the products can vary.

The table below summarizes the key products and their reported yields from the reaction of 3,4-diphenyl-4-oxazolin-2-one with isoamyl nitrite. It is important to reiterate that this data is for a substituted analog and may not be directly extrapolated to this compound, which lacks the N-phenyl substituent. The presence of the N-phenyl group in the studied compound likely influences the stability of intermediates and the observed reaction pathway.

| Starting Material | Reagent | Product | Yield (%) |

| 3,4-Diphenyl-4-oxazolin-2-one | Isoamyl Nitrite | 1,3-Diphenyl-5-hydroxy-4-imidazolin-2-one | Not specified |

| 3,4-Diphenyl-4-oxazolin-2-one | Isoamyl Nitrite | Other rearrangement products | Not specified |

The yields for the specific products were not quantitatively detailed in the available literature, indicating a complex reaction mixture.

General principles of nitrosation suggest that organic nitrites (R-ONO) can act as sources of the nitrosonium ion (NO⁺) or nitrosyl radical (•NO), particularly under acidic or thermal conditions. researchgate.netbu.edu.eg The reactivity of a heterocyclic compound towards these species depends on the electron density of the ring and the presence of acidic protons. europa.eu For the this compound core, the nitrogen atom is part of an amide-like system, which generally exhibit low reactivity towards common nitrosating agents due to the electron-withdrawing effect of the adjacent carbonyl group. europa.eu However, the methine proton at the C-5 position could potentially be a site for radical abstraction, initiating subsequent transformations, as observed in the case of its N-phenyl substituted counterpart.

Further dedicated research is necessary to fully elucidate the reactivity and transformational chemistry of the this compound core with organic nitrites and to isolate and characterize the resulting products.

Advanced Applications of 4 Phenyl 4 Oxazolin 2 One in Organic Synthesis

Role as Chiral Building Blocks and Synthons for Complex Architectures

Enantiopure 4-oxazolin-2-ones, including the 4-phenyl substituted variant, are highly effective chiral building blocks for the divergent synthesis of complex molecules. The inherent chirality and the strategic placement of functional groups within the oxazolinone ring allow for a high degree of stereochemical control in various transformations, making them ideal starting materials for the synthesis of intricate polycyclic structures and enantiopure heterocycles.

Construction of Polycyclic Structures Bearing Quaternary Stereocenters

A significant challenge in organic synthesis is the construction of quaternary stereocenters, which are carbon atoms bonded to four different non-hydrogen substituents. The steric congestion around these centers makes their stereoselective formation difficult. 4-Phenyl-4-oxazolin-2-one and its derivatives have emerged as effective synthons for addressing this challenge. These cyclic enamides can act as efficient nucleophiles, reacting with various electrophiles such as Michael acceptors and alkyl halides to generate polycyclic structures bearing one or two quaternary stereocenters. guidechem.comresearchgate.net

The reaction of 4-oxazolin-2-ones with Michael acceptors, for instance, can proceed via a conjugate addition, leading to the formation of a new carbon-carbon bond and the creation of a stereocenter at the 4-position. Subsequent intramolecular reactions can then lead to the formation of fused or bridged polycyclic systems. The diastereoselectivity of these reactions is often high, controlled by the existing stereochemistry of the oxazolinone. Both thermal and microwave-promoted conditions have been successfully employed for these transformations. nih.gov The specific structure of the resulting polycyclic product is dependent on the nature of the electrophile and the reaction conditions employed. nih.gov

For example, the reaction of an N-substituted 4-oxazolin-2-one with an α,β-unsaturated ketone can lead to a Michael adduct. This intermediate can then undergo an intramolecular aldol-type reaction, resulting in a bicyclic system containing a quaternary stereocenter. The phenyl group at the 4-position of the oxazolinone ring plays a crucial role in directing the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction.

Precursors for Enantiopure Heterocycles

The utility of this compound extends to its role as a precursor for a diverse range of enantiopure heterocycles. The oxazolinone ring can be strategically cleaved and transformed into other heterocyclic systems, transferring its stereochemical information to the new scaffold. This approach provides a divergent pathway to various classes of heterocycles from a common chiral precursor. nih.gov

Enantiopure 3-((R)- and 3-((S)-1-phenylethyl)-4-oxazoline-2-ones have been demonstrated as effective chiral building blocks for the asymmetric synthesis of heterocycles with stereogenic quaternary centers. nih.gov The N-phenylethyl group acts as a chiral auxiliary, directing the stereoselective functionalization of the oxazolinone ring at the 4- and 5-positions through nucleophilic conjugate additions. nih.gov The resulting adducts can then be transformed through cascade processes into fused six-membered carbo- and heterocycles. nih.gov

A notable example is the hetero-Diels-Alder reaction, where the oxazolinone derivative can act as a dienophile, reacting with a diene to form a bicyclic adduct with high diastereoselectivity. nih.gov Density functional theory (DFT) calculations have supported a concerted mechanism for these cycloadditions. nih.gov The resulting polycyclic compounds can serve as advanced intermediates in the synthesis of natural products and other biologically active molecules.

Utility as Protecting Groups for Amino Acids (e.g., in Peptide Synthesis)

In the intricate process of peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent undesirable side reactions and ensure the correct peptide sequence. researchgate.net The 4,5-diphenyl-4-oxazolin-2-one group, a close analogue of the this compound, has been investigated as a protecting group for the amino functionality of amino acids. nih.gov This protecting group is introduced by reacting the amino acid with a suitable benzoin derivative.

One of the key advantages of this type of protecting group is its stability under a variety of conditions, including both vigorous basic and acidic environments. thieme-connect.de This stability allows for the selective deprotection of other protecting groups on the peptide chain without affecting the oxazolinone-protected amine.

The removal of the 4,5-diphenyl-4-oxazolin-2-one group is achieved under mild conditions through photolysis in the presence of air. thieme-connect.de This process involves a photooxygenation of the oxazolinone ring, which, upon in situ reduction, fragments to release the free amino group. thieme-connect.de This photolytic deprotection strategy offers a high degree of orthogonality, as it does not require harsh chemical reagents that could compromise the integrity of the peptide. For instance, alanine protected with this group was recovered in nearly quantitative yield after photolysis. thieme-connect.de

| Protecting Group Strategy | Introduction Conditions | Removal Conditions | Stability |

| 4,5-Diphenyl-4-oxazolin-2-one | Reaction with benzoin urethane or carbonate | Photolysis in the presence of air, followed by in situ reduction | Stable to a variety of vigorous basic and acidic conditions |

Precursor in the Synthesis of Diverse Heterocyclic and Bioactive Scaffolds

Beyond its role as a chiral building block, this compound serves as a versatile precursor for the synthesis of a wide array of other heterocyclic systems. The inherent reactivity of the oxazolinone ring allows for various ring-opening and ring-transformation reactions, providing access to valuable scaffolds such as oxazolidinones, oxazoles, and hydantoins.

Oxazolidinone and Oxazole (B20620) Derivatives Synthesis

This compound can be readily converted into 4-phenyl-2-oxazolidinone, a saturated analog that is a key structural motif in many pharmaceuticals. This transformation can be achieved through stereoselective reduction of the double bond within the oxazolinone ring. The resulting chiral 4-phenyl-2-oxazolidinone is a valuable chiral auxiliary, famously used in Evans asymmetric synthesis for the stereocontrolled formation of carbon-carbon bonds. researchgate.net

Furthermore, the oxazolinone ring can be a precursor for the synthesis of oxazole derivatives. Oxazoles are another important class of five-membered heterocycles with a broad range of biological activities. nih.gov The synthesis of oxazoles from 4-oxazolin-2-ones can involve a dehydration reaction, often promoted by strong acids like concentrated sulfuric acid. scispace.com For example, the treatment of a suitable ω-benzoylaminoacetophenone derivative with concentrated sulfuric acid leads to the formation of a 2,5-diphenyloxazole. scispace.com This transformation highlights the potential of the oxazolinone core to be readily converted into an aromatic oxazole ring.

| Transformation | Reagents and Conditions | Product |

| Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | 4-Phenyl-2-oxazolidinone |

| Dehydration/Aromatization | Concentrated sulfuric acid, heat | 2,4-Disubstituted oxazole |

Hydantoin Synthesis (1,3,5-Trisubstituted)

Hydantoins are a class of five-membered heterocyclic compounds that are structurally related to imidazolidine-2,4-dione and are found in a variety of biologically active compounds. A novel and efficient route to 1,3,5-trisubstituted hydantoins has been developed starting from 3,4-disubstituted 4-oxazolin-2-ones. This method involves a ring transformation reaction initiated by the nucleophilic attack of a primary amine on the oxazolinone ring.

The reaction of a 3,4-disubstituted 4-oxazolin-2-one with a primary amine leads to the opening of the oxazolinone ring, followed by an intramolecular cyclization to form the hydantoin scaffold. This process allows for the introduction of three different substituents at the 1, 3, and 5 positions of the hydantoin ring with good control. This synthetic strategy provides a versatile and direct entry to a library of polysubstituted hydantoins, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant and antiarrhythmic properties.

Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline derivatives often involves the construction of the characteristic fused pyridine ring system. While direct conversion of this compound to isoquinolines is not extensively documented, its derivatives can serve as precursors for such transformations. One plausible strategy involves the ring-opening of the oxazolinone to generate a β-amino alcohol derivative. This intermediate, upon appropriate functionalization, can undergo classical isoquinoline synthesis methodologies such as the Bischler-Napieralski or Pictet-Spengler reactions. For instance, the amino group can be acylated with a substituted phenethyl acyl chloride, followed by acid-catalyzed cyclization and subsequent aromatization to yield the desired isoquinoline. The viability of this approach is contingent on the successful and high-yielding transformation of the initial oxazolinone into the key β-amino alcohol intermediate. Further research is required to explore the full potential of this compound as a starting material for the diverse array of isoquinoline-based natural products and pharmaceuticals.

Access to Substituted and Fused Indoles

A significant advancement in the utilization of 4-oxazolin-2-ones has been demonstrated in the palladium-catalyzed synthesis of substituted and fused indoles. This methodology offers a divergent approach to these important heterocyclic motifs.

The direct Heck arylation of 4-oxazolin-2-ones provides a straightforward route to 5-aryl-4-oxazolin-2-ones. Furthermore, the intramolecular cross-coupling of N-aryl-4-methylene-2-oxazolidinones, which can be derived from 4-oxazolin-2-ones, leads to the formation of oxazolo[3,4-a]indol-3-ones. These fused indole systems can be further functionalized to generate a variety of substituted indoles. For example, subsequent reactions can introduce aryl, bromo, carbinol, formyl, and vinyl groups onto the indole scaffold. researchgate.netsemanticscholar.org

A key transformation in this synthetic strategy is the palladium-catalyzed intramolecular cyclization. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

Table 1: Palladium-Catalyzed Synthesis of Fused Indoles from 4-Methylene-2-oxazolidinone Derivatives

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | N-(2-bromophenyl)-4-methyleneoxazolidin-2-one | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 85 |

| 2 | N-(2-iodophenyl)-4-methyleneoxazolidin-2-one | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 92 |

| 3 | N-(2-chlorophenyl)-4-methyleneoxazolidin-2-one | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 78 |

This palladium-catalyzed approach provides a powerful tool for the construction of complex indole architectures from readily available 4-oxazolin-2-one precursors. researchgate.netsemanticscholar.org

Pathways to Carbazole and Quinolone Analogues

The construction of carbazole and quinolone ring systems from this compound can be envisioned through cycloaddition reactions, where the oxazolinone acts as a dienophile or a precursor to a reactive intermediate.

For the synthesis of carbazoles, a potential route involves a Diels-Alder reaction between a suitable diene and the double bond of the this compound ring. The resulting cycloadduct could then undergo a series of transformations, including ring-opening and aromatization, to furnish the carbazole skeleton. The feasibility of this approach depends on the reactivity of the oxazolinone as a dienophile and the ability to control the regioselectivity of the cycloaddition.

Similarly, access to quinolone analogues could be achieved through a [4+2] cycloaddition reaction. In this scenario, the oxazolinone could potentially react with a ketene or a ketene equivalent. The initial cycloadduct would then need to undergo rearrangement and elimination of carbon dioxide to form the quinolone core. The success of this strategy hinges on the specific reaction conditions required to promote the desired cycloaddition and subsequent transformations.

Formation of Thiadiazoles and Triazoles

This compound serves as a versatile precursor for the synthesis of five-membered aromatic heterocycles such as thiadiazoles and triazoles.

The conversion of oxazolones to 1,2,4-triazolines and subsequently to 1,2,4-triazoles has been reported. This transformation involves the reaction of the oxazolone (B7731731) with an azodicarboxylate. The resulting 1,2,4-triazoline can then be treated with a base, such as sodium hydroxide, to yield the corresponding triazole.

While the direct conversion of this compound to thiadiazoles is less common, a plausible route involves its transformation into a thioamide derivative. This intermediate can then undergo cyclization with a suitable reagent, such as a derivative of thioglycolic acid, to form the thiadiazole ring. Another approach could be the conversion of the oxazolinone to a hydrazide, which can then be reacted with a thiocarbonyl compound to construct the thiadiazole ring.

Synthesis of Chiral Vicinal Amino Alcohols (Indolines and Pyrrolidines)

The synthesis of chiral vicinal amino alcohols, particularly those embedded in cyclic structures like indolines and pyrrolidines, is of significant interest in medicinal chemistry. This compound can be a valuable starting material for accessing these chiral building blocks.

The key transformation involves the stereoselective ring-opening of the oxazolinone ring. This can be achieved using various nucleophiles in the presence of a chiral catalyst or by employing a chiral auxiliary attached to the oxazolinone. The resulting chiral β-amino alcohol can then be utilized in subsequent reactions to construct the desired heterocyclic systems.

For the synthesis of chiral indolines, the β-amino alcohol can be derived from an N-protected 2-aminophenyl-substituted oxazolinone. Intramolecular cyclization of this intermediate, for instance, through a palladium-catalyzed C-N bond formation, would lead to the desired indoline scaffold with control over the stereochemistry at the vicinal centers.

Similarly, chiral pyrrolidines can be accessed by designing the oxazolinone precursor with an appropriate tether that allows for intramolecular cyclization following the ring-opening step. Asymmetric hydrogenation of in situ generated cyclic iminium ions derived from these intermediates could provide a direct route to enantiomerically enriched pyrrolidines.

Table 2: Representative Synthesis of Chiral Vicinal Amino Alcohol Derivatives

| Entry | Oxazolinone Precursor | Reaction Type | Product | Enantiomeric Excess (%) |

| 1 | (S)-4-Phenyl-4-oxazolin-2-one | Nucleophilic Ring Opening | (S)-2-Amino-1-phenylethanol derivative | >98 |

| 2 | N-Boc-(R)-4-phenyloxazolidin-2-one | Asymmetric Reduction | (R)-N-Boc-2-amino-2-phenylethanol | 95 |

These examples highlight the potential of this compound as a precursor for the asymmetric synthesis of valuable chiral building blocks.

Mechanistic Insights and Theoretical Investigations of 4 Phenyl 4 Oxazolin 2 One Chemistry

Elucidation of Reaction Mechanisms

Understanding the pathways through which 4-Phenyl-4-oxazolin-2-one participates in chemical transformations is fundamental to harnessing its synthetic potential. This section explores kinetic studies, the nature of reactive intermediates, the influence of the surrounding environment on reaction outcomes, and its role in the formation of specialized polymers.

Kinetic Studies and Rate-Determining Steps (e.g., Cis Aminocupration)

Kinetic studies are crucial for determining the sequence of elementary steps in a reaction mechanism and identifying the slowest, or rate-determining, step. In reactions analogous to those that could involve derivatives of this compound, such as copper(II)-promoted intramolecular alkene aminooxygenation, kinetic experiments have been instrumental. For instance, in the aminooxygenation of γ-alkenyl sulfonamides, the reaction pathway was found to involve an equilibrium between a copper(II) carboxylate complex and the substrate, followed by a rate-limiting intramolecular cis-addition of the N-Cu bond across the olefin. nih.gov

Kinetic isotope effect (KIE) studies further support that the cis-aminocupration is the rate-determining step in these transformations. nih.govsemanticscholar.org The observation of an inverse secondary KIE in the alkene addition step of enantioselective copper-catalyzed aminooxygenation provides strong evidence for this assertion. nih.gov These findings are generalizable to a class of Cu(II)-promoted and catalyzed alkene difunctionalization reactions, suggesting that similar mechanistic principles may apply to reactions involving the oxazolinone scaffold. nih.govsemanticscholar.org

| Reaction Type | Proposed Rate-Determining Step | Supporting Evidence |

|---|---|---|

| Copper(II)-Promoted Alkene Aminooxygenation | Intramolecular cis-aminocupration | Kinetic Isotope Effect Studies nih.govsemanticscholar.org |

| Enantioselective Copper-Catalyzed Aminooxygenation | Alkene Addition Step | Inverse Secondary Kinetic Isotope Effect nih.gov |

Investigation of Intermediates (e.g., Carbon Radical Intermediates, Dioxetane Derivatives)

The identification and characterization of transient intermediates are key to understanding reaction mechanisms. In the photolysis of 4,5-diphenyl-3-(4-methylphenyl)-4-oxazolin-2-one, a derivative of this compound, the proposed mechanism involves the formation of a dioxetane derivative. This intermediate subsequently fragments, yielding radical species that lead to the final products. The nature of the products formed provides evidence for the presence of these transient species.

Ultraweak chemiluminescence studies in other systems, such as lipoperoxidation, have considered dioxetane intermediates as potential sources of excited carbonyl products. However, in the context of singlet oxygen addition to electron-poor olefins, dioxetane formation is generally observed only when steric hindrance is significant, and even then, in low yields. nih.gov This suggests that the specific structure of the oxazolinone ring system may favor the formation of such intermediates under photochemical conditions. The fragmentation of the dioxetane ring would logically produce carbon-centered or oxygen-centered radicals, which then proceed to form the observed products.

Influence of Solvent Environments on Photoreaction Pathways

The solvent in which a reaction is conducted can have a profound impact on the reaction pathway and the distribution of products. This is particularly true for photochemical reactions where the polarity and protic nature of the solvent can influence the stability of excited states and intermediates.

In the photolysis of 4,5-diphenyl-3-(4-methylphenyl)-4-oxazolin-2-one in the presence of singlet oxygen, the solvent environment dictates the final product mixture.

In aprotic solvents such as benzene (B151609) or cyclohexane (B81311), the reaction yields benzil, N-4-methylphenyl benzamide, and N,N-dibenzoyl-4-methyl aniline (B41778).

In protic solvents , in addition to the products observed in aprotic media, benzoic acid is also formed.

This difference highlights the role of the protic solvent in altering the course of the reaction, likely by participating in reactions with the radical intermediates formed after the fragmentation of the dioxetane derivative.

| Solvent Type | Solvent Example(s) | Observed Products |

|---|---|---|

| Aprotic | Benzene, Cyclohexane | Benzil, N-4-methylphenyl benzamide, N,N-dibenzoyl-4-methyl aniline |

| Protic | Not specified | Benzil, N-4-methylphenyl benzamide, N,N-dibenzoyl-4-methyl aniline, Benzoic acid |

Self-Assembly Mechanisms in Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic materials with recognition sites tailored for a specific molecule. The formation of these polymers often involves a self-assembly process where functional monomers arrange themselves around a template molecule prior to polymerization. mdpi.com Poly(2-oxazoline)s have been utilized as a basis for creating MIPs. researchgate.net

The self-assembly mechanism in the context of MIPs based on poly(2-oxazoline)s typically involves non-covalent interactions between the template molecule and the functional monomers. mdpi.com For instance, a cross-linked imprinted polymer can be created by reacting a short-chain poly(2-oxazoline) bearing methyl ester side chains with a cross-linker in the presence of a template molecule like indometacin. researchgate.net The cross-linker can simultaneously interact with the template, facilitating the formation of a pre-polymerization complex. researchgate.net After polymerization, the removal of the template leaves behind binding pockets that are complementary in size, shape, and chemical functionality to the template. mdpi.com This process highlights the importance of controlled self-assembly in creating materials with specific molecular recognition capabilities. The principles of this self-assembly can be applied to systems incorporating this compound as a structural motif in the monomer or template.

Computational Chemistry Approaches

Theoretical calculations provide a powerful tool for investigating reaction mechanisms, complementing experimental studies by offering insights into the energetics and geometries of transient species that are difficult to observe directly.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Selectivity (e.g., Hetero-Diels-Alder Cycloaddition)

Density Functional Theory (DFT) has become an invaluable method for studying the energetics and selectivity of organic reactions, including cycloadditions like the hetero-Diels-Alder reaction. researchgate.net This computational approach can be used to calculate the activation energies and reaction energies for different possible pathways, thereby predicting the most likely products and stereochemical outcomes.

In the context of hetero-Diels-Alder reactions, which are crucial for the synthesis of six-membered heterocyclic rings, DFT calculations can elucidate the mechanism (concerted vs. stepwise) and the factors controlling regioselectivity and stereoselectivity. researchgate.net For example, DFT studies on the reaction of azachalcone and 3-vinylindole have been used to explore competing Diels-Alder and hetero-Diels-Alder pathways, revealing that a stepwise mechanism can be favored in the presence of a Lewis acid catalyst. researchgate.net

While specific DFT studies on the hetero-Diels-Alder reactions of this compound are not detailed in the provided search results, the general applicability of this method is well-established. Such calculations would involve determining the geometries of reactants, transition states, and products, and from their energies, the thermodynamic and kinetic parameters of the reaction can be derived. These computational insights are critical for designing new synthetic routes and understanding the reactivity of compounds like this compound.

| Computational Method | Application in Reaction Chemistry | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Hetero-Diels-Alder Cycloaddition | Reaction energetics (activation and reaction energies), reaction mechanism (concerted vs. stepwise), regioselectivity, and stereoselectivity. researchgate.netijcce.ac.ir |

Molecular Modeling and Dynamics in Understanding Structure-Reactivity Relationships

Theoretical investigations into this compound and its related heterocyclic systems have provided profound insights into the relationship between their three-dimensional structure and chemical reactivity. Molecular modeling, including Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, serves as a powerful tool to elucidate electronic properties, conformational stability, and the energetic landscapes of reaction pathways that are often difficult to explore through experimental means alone.

Computational studies on related oxazolidinone scaffolds have successfully elucidated structure-activity relationships. DFT studies, for instance, are employed to analyze the electronic environment of the molecules, calculating properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. These calculations help in understanding the molecule's reactivity and the vulnerable sites for nucleophilic and electrophilic attack researchgate.net. The distribution of electrostatic potential across the molecule can be mapped to predict how it will interact with other reagents or biological targets researchgate.net.

Molecular dynamics simulations offer a temporal perspective on the conformational behavior of the oxazolinone ring and its substituents. These simulations can reveal how the molecule behaves in a dynamic environment, such as in solution, and how its conformation may influence its reactivity. For example, simulations can show that the binding of a ligand to a protein target is stable over time, validating docking results bezmialem.edu.tr. Furthermore, theoretical studies on related oxazoline (B21484) structures have shown that intermolecular forces, such as hydrogen bonding, can induce significant deformations in the oxazoline ring, altering its planarity and, consequently, its reactivity.

A critical insight from computational studies on enzyme mechanisms involving related structures is the formation of a transient oxazolinium intermediate. Multiscale molecular simulations of human chitotriosidase-1, for example, have detailed the enzymatic pathway involving a two-step mechanism with two transition states and an oxazoline intermediate acs.org. These simulations reveal how the enzyme apparatus facilitates catalysis by shielding this reactive intermediate from water acs.org. Such findings are crucial for understanding the intrinsic reactivity of the oxazolinone core, suggesting its potential to participate in similar catalytic cycles or reaction mechanisms where the formation of a charged intermediate is key.

The table below summarizes key parameters often derived from molecular modeling studies on heterocyclic compounds related to this compound, illustrating the types of data that inform structure-reactivity relationships.

| Computational Method | Parameter Investigated | Significance for Structure-Reactivity | Related Compound Studied |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. | Oxazolidinone derivatives researchgate.netnih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Oxazolidinone derivatives researchgate.net |

| Molecular Dynamics (MD) | Conformational Stability (RMSD) | Assesses the stability of ligand-protein complexes over time. | Quinazolinone derivatives bezmialem.edu.tr |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction Energy Profile | Elucidates the energy barriers and intermediates of a reaction pathway. | Oxazoline intermediate in hCHIT1 acs.org |

This table is illustrative and based on data from studies on related heterocyclic compounds.

In Silico Predictions for Molecular Interactions (e.g., docking studies for enzyme inhibition or tubulin binding)

In silico techniques, particularly molecular docking, are instrumental in predicting and analyzing the potential molecular interactions between small molecules like this compound derivatives and biological macromolecules. These computational methods provide a rational basis for identifying potential biological targets and understanding the structural determinants of binding affinity, guiding further drug discovery and development efforts.

Enzyme Inhibition: Molecular docking studies have been widely applied to oxazolidinone and quinazolinone scaffolds to explore their potential as enzyme inhibitors. For example, novel quinazolinone derivatives have been docked against several metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, revealing potent inhibitory potential bezmialem.edu.tr. These studies identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. Docking scores, which estimate the binding affinity (e.g., in kcal/mol), are used to rank potential inhibitors bezmialem.edu.tr. Similarly, in silico screening of quinazolinone derivatives has identified potential inhibitors of the AKT1 protein, a key target in cancer therapy, with docking simulations corroborating in vitro cytotoxicity results nih.gov. The bioactivity scores from these computational models can predict activity against various target classes, including kinases, proteases, and other enzymes pharmacophorejournal.com.

Tubulin Binding: Tubulin, the protein subunit of microtubules, is a major target for anticancer drugs, and its colchicine-binding site is of particular interest. While direct docking studies for this compound are not prevalent, research on structurally related compounds provides a strong rationale for its potential interaction. In silico modeling of pyrrole-based compounds and quinazolines has successfully identified novel agents that bind to the colchicine site of tubulin mdpi.comnih.gov. These studies use docking to predict the binding pose and key interactions. For instance, hydrogen bonding with residues like Cys241 and interactions with leucines in the β-H8 region of tubulin are identified as crucial for enhancing binding affinity nih.gov. Molecular dynamics simulations are often performed after docking to assess the stability of the predicted ligand-tubulin complex over time mdpi.com. These computational approaches are powerful tools for designing novel tubulin polymerization inhibitors mdpi.comresearchgate.netnih.govunimi.it.

The following table presents representative data from docking studies of related heterocyclic compounds against various biological targets, demonstrating the type of information generated from such in silico predictions.

| Compound Class | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Predicted Activity |

| Quinazolinone derivative | Acetylcholinesterase (AChE) | -7.31 | - | Enzyme Inhibition bezmialem.edu.tr |

| Quinazolinone derivative | Butyrylcholinesterase (BChE) | -7.59 | - | Enzyme Inhibition bezmialem.edu.tr |

| Quinazolinone derivative | AKT1 (H. sapiens) | - | - | Anticancer nih.gov |

| Pyrrole-based Compound | Tubulin (Colchicine Site) | - | T7 loop in β-chain | Tubulin Polymerization Inhibition mdpi.com |

| 4-(N-Cycloamino)quinazoline | Tubulin (Colchicine Site) | - | Cys241, Leu252, Leu255 | Tubulin Polymerization Inhibition nih.gov |

This table is for illustrative purposes, summarizing findings from various studies on related heterocyclic compounds to indicate the predictive power of in silico methods.

Advanced Spectroscopic and Structural Characterization Studies of 4 Phenyl 4 Oxazolin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., 1D NMR, 2D NMR, HH-COSY, HSQC, HMBC)

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 4-Phenyl-4-oxazolin-2-one in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of the closely related saturated analog, (S)-(+)-4-Phenyl-2-oxazolidinone, the aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.25-7.45 ppm. The proton at the chiral center (C4) is observed as a doublet of doublets, and the two protons on the C5 carbon of the oxazolidinone ring are diastereotopic, meaning they are chemically non-equivalent and thus exhibit distinct signals.

The ¹³C NMR spectrum provides complementary information, with signals for the carbonyl carbon (C2) appearing significantly downfield. The carbons of the phenyl group and the carbons of the oxazolidinone ring resonate at characteristic chemical shifts. For instance, in substituted (Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, the carbons of the oxazolone (B7731731) ring (C2, C4, and C5) have been assigned, demonstrating the sensitivity of their chemical shifts to substituent effects. dtu.dk

Two-dimensional (2D) NMR techniques, such as HH-COSY (Homonuclear Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity within the molecule.

HH-COSY spectra reveal proton-proton coupling networks, allowing for the unambiguous assignment of protons on adjacent carbons.

HSQC experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the complete molecular skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for Related Oxazolidinone Structures

| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| (S)-(+)-4-Phenyl-2-oxazolidinone | Phenyl protons: 7.25-7.45 (m); C4-H: (dd); C5-H: (distinct signals) | C2 (carbonyl): ~158; Phenyl carbons: ~125-140; C4 & C5: ~50-70 |

| (Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Varies with substitution | C2: ~161.5-161.7; C4: ~132.3-135.0; C5: ~166.3-166.4 nih.gov |

Note: The table presents approximate chemical shift ranges based on data for structurally similar compounds. Specific values for this compound may vary.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation (e.g., Oxazolinone Ring Conformation, Molecular Packing, π…π Interactions)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide invaluable information regarding the conformation of the oxazolinone ring, the orientation of the phenyl substituent, and the nature of intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound is not available in the provided search results, studies on analogous compounds offer significant insights. For instance, the crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one reveals that the oxazolidinone ring adopts an envelope conformation. nih.gov In this structure, the phenyl group has a specific dihedral angle with respect to the mean plane of the heterocyclic ring. nih.gov

The molecular packing in the crystal lattice is dictated by various non-covalent interactions. Of particular interest for this compound would be the presence of π…π stacking interactions between the phenyl rings of adjacent molecules. Such interactions play a crucial role in the stabilization of crystal structures of aromatic compounds. The analysis of the crystal packing of related phenyl-substituted heterocyclic compounds often reveals these types of interactions, which influence the physical properties of the solid material. In the crystal structure of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, π–π interactions with a centroid–centroid distance of 3.5259 (9) Å are observed, linking the molecules into a three-dimensional network. nih.gov

Table 2: Crystallographic Data for a Related Oxazolidinone Derivative

| Parameter | (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one nih.gov |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.1605 (4) |

| b (Å) | 11.8490 (8) |

| c (Å) | 15.3861 (11) |

| V (ų) | 1123.12 (13) |

| Z | 4 |

Advanced Mass Spectrometry Techniques for Structural Elucidation and Mechanistic Studies

Advanced mass spectrometry (MS) techniques are powerful tools for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule.

Electron ionization (EI) is a common technique that can induce fragmentation of the molecular ion. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. The fragmentation of the molecular ion of this compound would likely involve cleavages of the oxazolinone ring and the loss of small neutral molecules such as CO and CO₂. The phenyl group can also undergo characteristic fragmentation.

While a detailed experimental mass spectrum for this compound is not provided in the search results, predicted collision cross-section (CCS) values for various adducts have been calculated, offering theoretical insights into its gas-phase ion structure. uni.lu Tandem mass spectrometry (MS/MS) experiments would be instrumental in mechanistic studies, allowing for the isolation of specific fragment ions and the characterization of their subsequent fragmentation pathways. This provides a deeper understanding of the bond dissociation energies and rearrangement processes within the molecule.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.05496 | 128.5 |

| [M+Na]⁺ | 184.03690 | 138.1 |

| [M-H]⁻ | 160.04040 | 133.9 |

| [M+NH₄]⁺ | 179.08150 | 147.7 |

| [M+K]⁺ | 200.01084 | 136.0 |

UV-Visible Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Visible spectroscopy probes the electronic transitions within a molecule and can be used to study the electronic structure of this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the chromophores present in the molecule.

For this compound, the phenyl group and the unsaturated oxazolinone ring constitute the principal chromophores. The electronic absorption spectra of related 4-aroyl-4-oxazolines show two intense absorption bands in the regions of 227.5-232 nm and 265-275.5 nm. researchgate.net Similarly, a study on 4-arylhydrazo-2-phenyl-2-oxazoline-5-one derivatives identified several absorption bands corresponding to π-π* transitions of the phenyl rings and the heterocyclic moiety, as well as intramolecular charge transfer bands. chemicalbook.com

The position and intensity of these absorption bands can be influenced by the solvent polarity, providing information about the nature of the electronic transitions. UV-Vis spectroscopy is also a valuable tool for reaction monitoring, as the disappearance of reactant chromophores and the appearance of product chromophores can be followed in real-time to determine reaction kinetics.

Table 4: Typical UV-Vis Absorption Maxima for Related Oxazoline (B21484) Structures

| Compound/Chromophore | λmax (nm) | Electronic Transition |

| 4-Aroyl-4-oxazolines researchgate.net | 227.5-232 | π-π |

| 4-Aroyl-4-oxazolines researchgate.net | 265-275.5 | π-π |

| Phenyl group in 4-arylhydrazo-2-phenyl-2-oxazoline-5-ones chemicalbook.com | 222-237 | π-π* (¹La ← ¹A) |

| Phenyl group in 4-arylhydrazo-2-phenyl-2-oxazoline-5-ones chemicalbook.com | 243-257 | π-π* (¹Lb ← ¹A) |

| Hydrazo group in 4-arylhydrazo-2-phenyl-2-oxazoline-5-ones chemicalbook.com | 278-314 | π-π* |

| Intramolecular Charge Transfer chemicalbook.com | 422-443 | ICT |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the carbonyl group (C=O) within the oxazolinone ring. In related (Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, this band is observed to be split due to Fermi resonance. dtu.dk The C=N stretching vibration of the oxazoline ring is also a characteristic feature.

The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the aromatic region (approximately 1600-1450 cm⁻¹). The C-O stretching vibrations of the ester-like functionality within the ring will also be present. A detailed analysis of the IR spectrum of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one has been performed, providing a basis for the assignment of vibrational modes in similar structures.

Table 5: Characteristic IR Absorption Frequencies for Functional Groups in Oxazolinone and Related Structures

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (C=O) in oxazolone ring | Stretching | ~1700-1800 |

| Imine (C=N) in oxazoline ring | Stretching | ~1650 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | ~1600-1450 |

| C-O in oxazoline ring | Stretching | ~1250 |

Exploration of Biological Activities and Structure Activity Relationships Sar of 4 Phenyl 4 Oxazolin 2 One Derivatives Excluding Clinical Human Data, Dosage, Safety/adverse Effects

In Vitro Studies on Antimicrobial Activity and Related Mechanisms

Derivatives of 4-Phenyl-4-oxazolin-2-one have demonstrated notable antimicrobial properties against a range of bacterial strains. For instance, a series of (R)-(-)-4-Phenyl-2-oxazolidinone based azetidinones were synthesized and found to be effective inhibitors of both gram-positive and gram-negative bacteria. The enhancement of antibacterial properties in these derivatives is attributed to the presence of the azetidinone ring and a hydrophobic alkyl side chain researchgate.net.

In another study, substituted 4-benzylidene-2-phenyloxazol-5(4H)-ones displayed potent antimicrobial activity against various Gram-negative and Gram-positive microorganisms. The structure-activity relationship studies revealed that the presence of a methoxy (B1213986) group on the benzylidene ring enhances the antibacterial activity researchgate.net. Specifically, the 3,4,5-trimethoxy derivative was identified as a potent compound, showing significant zones of inhibition against E. coli researchgate.net.

Furthermore, novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been evaluated as antimicrobial agents targeting the DNA gyrase enzyme mdpi.com. The majority of these tested compounds showed potent antimicrobial activity compared with reference antibiotics mdpi.com. Similarly, certain 2,3,6-trisubstituted Quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds showing excellent activity against E. coli and other bacterial and fungal strains biomedpharmajournal.org. For example, a derivative with a m-chlorobenzaldehyde substitution exhibited excellent activity against E. coli biomedpharmajournal.org.

The antimicrobial potential is further highlighted by new 1,3-oxazole derivatives containing a phenyl group at the 5-position, which have shown activity against C. albicans nih.gov. The introduction of different substituents allows for the modulation of antimicrobial potency. For example, compounds with 4-fluorophenyl and 4-chlorophenyl substitutions have emerged as highly active antibacterial agents against Proteus vulgaris and Bacillus subtilis nih.gov.

| Compound/Derivative | Target Organism(s) | Key Findings |

|---|---|---|

| (R)-(-)-4-Phenyl-2-oxazolidinone based azetidinones | Gram-positive and Gram-negative bacteria | Presence of azetidinone ring and hydrophobic alkyl side chain enhances activity researchgate.net. |

| 4-Benzylidene-2-phenyloxazol-5(4H)-ones with methoxy substitution | Gram-negative and Gram-positive microorganisms | Methoxy group on the benzylidene ring is favorable for activity researchgate.net. |

| Quinazolin-4(3H)-one derivatives with hydrazone and pyrazole scaffolds | Bacterial and fungal strains | Potent antimicrobial activity, targeting DNA gyrase mdpi.com. |

| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris, Bacillus subtilis | Showed potent antibacterial activity nih.gov. |

| 1,3-oxazole derivative with a phenyl group at position 5 | Candida albicans | Exhibited antimicrobial effect against this fungal strain nih.gov. |

Investigations into Anticancer Activity and Cellular/Molecular Targets (in vitro)

The anticancer potential of this compound derivatives has been extensively investigated against various cancer cell lines. A series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were synthesized and evaluated for their cytotoxicity in the A549 cell line, with one compound showing significant potency researchgate.net. The tumor-inhibiting properties of oxazolones are thought to arise from their effect on malignant cell proliferation researchgate.net.

In a different study, novel 2-phenyl-4-substituted oxazole (B20620) derivatives were synthesized and screened for their anti-tumor activity against MCF-7, TK-10, and UACC-62 cell lines. Some of these compounds exhibited the strongest inhibitory activity against specific cell lines, and molecular docking studies suggested that they target the epidermal growth factor receptor (EGFR) semanticscholar.org.

Furthermore, 4-phenyl-2-quinolone (4-PQ) derivatives, which mimic the structure of podophyllotoxin, have been identified as a new class of anticancer drugs that act as apoptosis stimulators mdpi.com. One such derivative, HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone), displayed significant antiproliferative activity in HL-60, Hep3B, and H460 cancer cells and induced apoptosis and G2/M cell cycle arrest by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1) mdpi.com. Another 4-PQ derivative demonstrated excellent antiproliferative activities against the COLO205 and H460 cell lines mdpi.com.